molecular formula C43H67N13O12S2 B14169706 Oxytocin, 8-L-lysine- CAS No. 4273-93-2

Oxytocin, 8-L-lysine-

Cat. No.: B14169706
CAS No.: 4273-93-2
M. Wt: 1022.2 g/mol
InChI Key: KYAVDXJYBQPLOR-OMTOYRQASA-N
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Description

Oxytocin, 8-L-lysine-, also known as vasopressin, is a cyclic nonapeptide hormone that plays a crucial role in various physiological processes. It is primarily known for its role in social bonding, reproductive behaviors, and the regulation of water balance in the body. This compound is synthesized in the hypothalamus and released by the posterior pituitary gland. It has significant implications in both medical and scientific research due to its diverse range of functions and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin, 8-L-lysine-, typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of oxytocin, 8-L-lysine-, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and the production of pharmaceutical-grade oxytocin .

Chemical Reactions Analysis

Types of Reactions

Oxytocin, 8-L-lysine-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and specificity .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. These reactions typically occur under mild conditions to prevent peptide degradation.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds, which can be crucial for studying the peptide’s structure and function.

    Substitution: Amino acid substitutions are performed using protected amino acid derivatives during the SPPS process. .

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, altered receptor binding affinity, and improved pharmacokinetic properties. These modifications are crucial for developing therapeutic analogs of oxytocin .

Scientific Research Applications

Oxytocin, 8-L-lysine-, has a wide range of scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and structure-activity relationships.

    Biology: Research on oxytocin focuses on its role in social behaviors, stress response, and reproductive functions. .

    Medicine: Oxytocin is used clinically to induce labor, control postpartum hemorrhage, and manage certain psychiatric disorders. .

    Industry: In the pharmaceutical industry, oxytocin analogs are developed for therapeutic use. .

Mechanism of Action

Oxytocin, 8-L-lysine-, exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, it activates intracellular signaling pathways involving the release of calcium ions and the activation of protein kinases. These pathways lead to various physiological responses, such as uterine contractions, milk ejection, and modulation of social behaviors .

Comparison with Similar Compounds

Oxytocin, 8-L-lysine-, is structurally similar to other nonapeptides, such as vasopressin and its analogs. it has unique features that distinguish it from these compounds:

Properties

CAS No.

4273-93-2

Molecular Formula

C43H67N13O12S2

Molecular Weight

1022.2 g/mol

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H67N13O12S2/c1-3-22(2)35-42(67)51-27(13-14-32(46)58)38(63)53-29(18-33(47)59)39(64)54-30(21-70-69-20-25(45)36(61)52-28(40(65)55-35)17-23-9-11-24(57)12-10-23)43(68)56-16-6-8-31(56)41(66)50-26(7-4-5-15-44)37(62)49-19-34(48)60/h9-12,22,25-31,35,57H,3-8,13-21,44-45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,66)(H,51,67)(H,52,61)(H,53,63)(H,54,64)(H,55,65)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1

InChI Key

KYAVDXJYBQPLOR-OMTOYRQASA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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